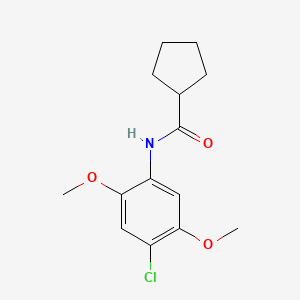
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as BSO, is a chemical compound that has been studied for its potential applications in scientific research. BSO is a heterocyclic compound that contains a sulfur atom, nitrogen atom, and oxygen atom in its structure. This compound has been found to have various biochemical and physiological effects, making it an interesting subject of research.
作用机制
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide works by inhibiting the activity of glutathione peroxidase, an enzyme that is responsible for detoxifying cancer cells. This inhibition leads to an increase in the levels of reactive oxygen species (ROS) within the cancer cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The increased levels of ROS within the cancer cells can lead to cell death, making 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide an effective agent for cancer treatment.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have other biochemical and physiological effects. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways that regulate cell growth and survival. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This makes 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, there are also limitations to using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have toxic effects on normal cells, making it important to carefully control the dosage and exposure time in experiments.
未来方向
There are several future directions for research on 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of research is the development of new cancer treatments that incorporate 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as an adjuvant therapy. Another area of research is the investigation of the anti-inflammatory effects of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its potential toxic effects on normal cells.
Conclusion
In conclusion, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have various biochemical and physiological effects, making it an interesting subject of research. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide works by inhibiting the activity of glutathione peroxidase, an enzyme that is responsible for detoxifying cancer cells. This inhibition leads to an increase in the levels of reactive oxygen species within the cancer cells, ultimately leading to cell death. While there are limitations to using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments, its potential applications in cancer treatment and inflammatory diseases make it a valuable tool for scientific research.
合成方法
The synthesis of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be achieved by the reaction of 2-bromoaniline with potassium thiocyanate and sulfur dioxide. The reaction proceeds in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified by recrystallization to obtain pure 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
科学研究应用
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of an enzyme called glutathione peroxidase. This enzyme is responsible for detoxifying cancer cells, making them resistant to chemotherapy drugs. By inhibiting this enzyme, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can increase the sensitivity of cancer cells to chemotherapy drugs, thereby improving the efficacy of cancer treatment.
属性
IUPAC Name |
2-(2-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3S/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)19(15,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGABIVHLIOXBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)

![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)




![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)


![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)